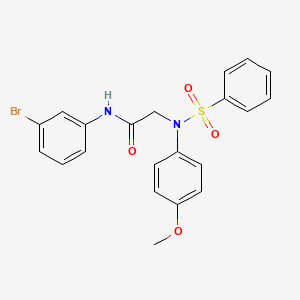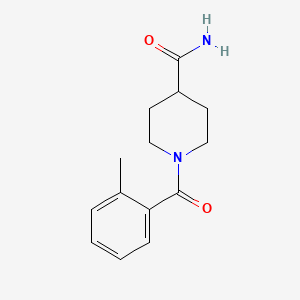![molecular formula C25H27N3O4 B3735090 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3735090.png)
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione)
Overview
Description
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione), also known as MBI-10, is a chemical compound that has been studied for its potential applications in various fields of science. MBI-10 is a bis-isoindole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and proliferation. 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in other areas of medicine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) in lab experiments is its specificity for cancer cells, which allows for targeted treatment. However, the complex synthesis process and limited availability of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) may pose challenges for researchers.
Future Directions
There are many potential future directions for research on 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione). One area of interest is the development of more efficient synthesis methods to increase the availability of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) for research. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) and its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Scientific Research Applications
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has also been studied for its potential use as a drug delivery system, as it has been shown to effectively deliver drugs to cancer cells.
properties
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(3-methylbutyl)amino]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17(2)11-12-26(13-15-27-22(29)18-7-3-4-8-19(18)23(27)30)14-16-28-24(31)20-9-5-6-10-21(20)25(28)32/h3-10,17H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIMCQRDPOIOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopentyl-4-(3-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735009.png)
![1-isopropyl-4-[4-methoxy-3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735023.png)
![7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one](/img/structure/B3735034.png)
![4-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3735041.png)
![7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B3735047.png)
![N-(4-methylphenyl)-N'-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]malonamide](/img/structure/B3735059.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B3735066.png)
![2-(dimethylamino)-7-[(5-oxopyrrolidin-2-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3735071.png)
![4-(2-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735073.png)

![N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3735103.png)


![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3735112.png)